molecular formula C8H8BrNO B8538661 N-(4-Bromophenyl)-N-methylformamide

N-(4-Bromophenyl)-N-methylformamide

Cat. No.: B8538661
M. Wt: 214.06 g/mol
InChI Key: IQEHCWCCVDOEIQ-UHFFFAOYSA-N
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Description

The study of N-(4-Bromophenyl)-N-methylformamide provides insight into how functional groups dictate the utility and reactivity of a molecule. The compound itself is defined by a central nitrogen atom bonded to a methyl group, a formyl group (CHO), and a 4-bromophenyl group.

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
IUPAC Name This compound
Synonyms SCHEMBL2090723, IQEHCWCCVDOEIQ-UHFFFAOYSA-N

Data sourced from PubChem CID 15004464 nih.gov

Substituted formamides, such as this compound, are a class of amides that play a versatile role in organic chemistry. The formamide (B127407) functional group is notable for its chemical stability and its capacity to engage in various chemical transformations.

N-substituted formyl compounds are widely utilized as protecting groups for amines in complex organic syntheses, including peptide synthesis. scholarsresearchlibrary.com The formyl group can be readily introduced and later removed, safeguarding the amine functionality from unwanted reactions during other synthetic steps. Furthermore, formamides serve as valuable reagents and intermediates for the synthesis of pharmaceutically important heterocyclic compounds. scholarsresearchlibrary.com

In addition to their role as synthetic building blocks, formamides can act as Lewis bases, catalyzing reactions like the allylation and hydrosilylation of carbonyl compounds. scholarsresearchlibrary.com The simpler analogue, N-methylformamide (NMF), is recognized as a useful reagent in various organic syntheses and finds application as a highly polar solvent. wikipedia.org It serves as a precursor in specialized amidation reactions where the parent compound, formamide, may not be suitable. wikipedia.org

The presence of a bromine atom on the aromatic ring is a key feature that imparts significant synthetic utility to this compound. Brominated aromatic compounds, or aryl bromides, are fundamental building blocks in modern organic synthesis, primarily due to their role as substrates in metal-catalyzed cross-coupling reactions.

These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, are cornerstones of modern synthetic chemistry, allowing for the efficient formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The bromine atom serves as an excellent "synthetic handle" that can be selectively replaced with a wide variety of other functional groups. This versatility makes brominated aromatics invaluable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.

In medicinal chemistry, the introduction of a bromine atom into a molecular scaffold can significantly influence a molecule's biological activity. This is partly due to the phenomenon of halogen bonding, where the bromine atom can form favorable interactions with biological targets, potentially enhancing the binding affinity and efficacy of a drug candidate.

While this compound is not extensively documented as a final product in major research applications, its structural components are featured in numerous studies, highlighting its role as a versatile intermediate and building block. The primary research application for scaffolds containing the N-(4-bromophenyl) moiety is in preparative organic synthesis, particularly as a precursor for more complex molecules via cross-coupling reactions.

For instance, related structures like N-(4-bromophenyl)furan-2-carboxamide have been synthesized and subsequently used in Suzuki-Miyaura cross-coupling reactions to generate a library of new compounds. nih.gov These derivatives were then evaluated for their antibacterial activities against drug-resistant bacteria. nih.gov Similarly, researchers have synthesized N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine and used it as a platform for Suzuki coupling to create a variety of new imine derivatives. researchgate.netnih.gov

These examples establish a clear research trajectory for compounds like this compound. Its brominated aromatic ring is primed for synthetic elaboration, allowing chemists to attach diverse molecular fragments. This positions the compound as a valuable starting material or intermediate for creating novel molecular architectures intended for evaluation in drug discovery, materials science, and other areas of chemical research. The N-methylformamide portion of the molecule, meanwhile, provides a stable, polar functional group that can influence the solubility and conformational properties of any resulting larger molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

N-(4-bromophenyl)-N-methylformamide

InChI

InChI=1S/C8H8BrNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3

InChI Key

IQEHCWCCVDOEIQ-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for N 4 Bromophenyl N Methylformamide

Catalytic N-Formylation Strategies

Catalytic N-formylation represents a powerful tool for the synthesis of formamides. The direct formylation of amines using CO₂ and a suitable reductant has emerged as a leading strategy, offering high atom economy and milder reaction conditions compared to traditional methods that use reagents like formic acid or its derivatives.

Reductive amidation using CO₂ involves the reaction of an amine, such as the precursor 4-bromo-N-methylaniline, with carbon dioxide in the presence of a reducing agent and a catalyst. This process directly constructs the N-formyl group. Various reducing agents and catalytic systems have been developed to optimize this transformation.

Hydrosilanes are highly effective reducing agents for the N-formylation of amines with CO₂. researchgate.net The reaction proceeds through complex chemical equilibria, and the pathway can be influenced by the amine's properties and the presence of a catalyst. acs.orgepfl.ch For amines with low basicity, such as N-methylaniline (a close analog to 4-bromo-N-methylaniline), the reaction pathway in the presence of a base catalyst typically involves the formation of a base-stabilized carbamate (B1207046) salt. This salt then activates the hydrosilane, leading to the formation of a formoxysilane intermediate, which subsequently reacts with the amine to yield the desired N-formylated product. acs.org In situ monitoring has shown that for N-methylaniline formylation, different pathways can operate depending on the specific substrates and conditions. acs.orgepfl.ch The use of certain hydrosilanes, such as (EtO)₃SiH, can afford formylated products with high selectivity. rsc.org

Boron-based reducing agents, such as ammonia (B1221849) borane (B79455) (NH₃·BH₃) and sodium borohydride (B1222165) (NaBH₄), offer a less expensive alternative to some hydrosilanes for the reductive formylation of amines with CO₂. nih.govresearchgate.net The reaction of N-methylaniline with CO₂ and ammonia borane can selectively produce N-methyl-N-phenylformamide. rsc.orgresearchgate.net The selectivity of this system can be finely tuned by additives. For instance, using halide-containing imidazolium (B1220033) ionic liquids as additives promotes the selective formation of the formylated product. In contrast, non-halide ionic liquids can lead to a mixture of formylated and methylated products. rsc.org This selectivity is attributed to the stabilization of different boron formate (B1220265) intermediates by the ionic liquid's anions. rsc.org Catalyst-free N-formylation of amines using CO₂ and NH₃BH₃ has been developed, yielding formylated products in good to excellent yields under mild conditions. researchgate.net

Metal-free catalytic systems for N-formylation have gained significant attention. N-Heterocyclic Carbenes (NHCs) have proven to be highly effective organocatalysts for the reductive amidation of CO₂ with amines using hydrosilanes. rsc.orgnih.gov This environmentally benign protocol allows for the selective synthesis of N-formylated or N-methylated products by choosing the appropriate catalyst and reaction conditions. nih.gov Other organocatalysts, including phosphonium (B103445) salts like methyltriphenylphosphonium (B96628) methylcarbonate, have also been successfully employed. rsc.org The choice of the hydrosilane reductant is crucial for selectivity; for example, using polymethylhydrosiloxane (B1170920) (PMHS) as the reductant with a phosphonium catalyst tends to yield the N-methylated product, whereas trimethoxysilane (B1233946) favors the formation of the N-formylated amine. rsc.org

The efficiency and selectivity of the N-formylation reaction are heavily dependent on the catalyst's design. Both metal-based and metal-free organocatalysts have been extensively studied.

Metal complexes, particularly those involving Ru, Pd, Ni, and Co, have demonstrated remarkable activity in the N-formylation of N-methylaniline. nih.gov For example, C-scorpionate complexes of nickel and palladium have been shown to be effective catalysts. Under optimized conditions, a nickel scorpionate complex, [NiCl₂(tpm)]·3H₂O, showed good conversion of N-methylaniline, while the corresponding palladium complex, [PdCl₂(tpm)], exhibited a different selectivity profile. nih.gov The synergistic effect between different metals in a composite catalyst can also enhance activity. researchgate.net

Organocatalysts provide a valuable metal-free alternative. nih.gov The catalytic activity often stems from the catalyst's basic character, which is crucial for activating either the CO₂ or the hydrosilane. researchgate.net NHCs, superbases, and certain ionic liquids have all been used to catalyze the reaction with moderate to high activity. nih.gov The table below compares the performance of various catalytic systems in the N-formylation of N-methylaniline, a model substrate for the synthesis of N-(4-Bromophenyl)-N-methylformamide.

Table 1: Comparison of Catalytic Systems for N-Formylation of N-methylaniline with CO₂ and Silanes

CatalystReductantTemperature (°C)Time (h)Yield (%)Reference
[NiCl₂(tpm)]·3H₂O (5 mol%)NaBH₄80-Good Conversion nih.gov
[PdCl₂(tpm)] (5 mol%)NaBH₄80-78.7 (Conversion) nih.gov
Methyltriphenylphosphonium methylcarbonate(MeO)₃SiH602494 rsc.org
TBAFPhSiH₃6024High Yield rsc.org
Fe₃O₄-CuO NanocompositePMHS1001292 researchgate.net
Zinc-modified Graphene OxidePMHS801092 researchgate.net

*Conversion reported, not isolated yield of formamide (B127407). Selectivity varied.

The N-formylation of amines with CO₂ is applicable to a wide range of substrates, including primary and secondary aliphatic and aromatic amines. rsc.orgrsc.org Studies on the substrate scope have shown that anilines with both electron-donating and electron-withdrawing substituents can be successfully formylated. rsc.org For instance, the N-formylation of 4-bromoaniline (B143363) to produce N-(4-bromophenyl)formamide has been achieved in 80% yield using an NSC (N-Sulfonyl-L-prolinate-based chiral catalyst) system with CO₂ and PMHS, demonstrating the viability of the reaction with brominated substrates. rsc.org However, substrates with strong electron-withdrawing groups may be less reactive and result in lower yields. rsc.org

Optimization of reaction parameters such as temperature, CO₂ pressure, solvent, and catalyst loading is critical to maximize yield and selectivity. nih.gov For C-scorpionate metal complexes, these parameters were found to have a significant impact on product selectivity between formylation and methylation. nih.gov Similarly, with organocatalytic systems, tuning the reaction conditions is essential. For example, using an N-heterocyclic carbene catalyst, the reaction time for various substrates can range from 15 to 48 hours to achieve high selectivity for either the formylated or methylated product. nih.gov

Table 2: Substrate Scope for Catalytic N-Formylation with CO₂

Amine SubstrateProductCatalyst SystemYield (%)Reference
N-methylanilineN-methyl-N-phenylformamideMethyltriphenylphosphonium / (MeO)₃SiH94 rsc.org
4-BromoanilineN-(4-bromophenyl)formamideNSC / PMHS80 rsc.org
4-Methoxy-N-methylanilineN-(4-methoxyphenyl)-N-methylformamideTBAF / PhSiH₃91 rsc.org
N-methyl-4-(trifluoromethyl)anilineN-methyl-N-(4-(trifluoromethyl)phenyl)formamideTBAF / PhSiH₃53 rsc.org
AnilineN-phenylformamideTBAF / PhSiH₃93 rsc.org

Reductive Amidation of Carbon Dioxide with Amines

Alternative Synthetic Routes for Formamide Derivatives

The synthesis of formamide derivatives, a critical class of compounds in organic chemistry, has evolved significantly beyond traditional methods. Researchers are continuously exploring alternative synthetic routes that offer improved efficiency, yield, and sustainability. These advanced methodologies aim to overcome the limitations of classical approaches, such as harsh reaction conditions and prolonged reaction times. Key areas of development include the modification of established reactions like the Leuckart reaction and the adoption of innovative technologies such as microwave-assisted synthesis.

Modified Leuckart Reaction for Analogous N-Phenylethylformamides

The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones, traditionally utilizing formamide or ammonium (B1175870) formate as both the nitrogen source and the reducing agent. wikipedia.org This reaction typically requires high temperatures, often between 120°C and 165°C, and can take several hours to complete. wikipedia.org

Recent research has focused on accelerating this process. A rapid procedure for the Leuckart reaction has been developed, significantly reducing reaction times from hours to minutes. digitellinc.com For instance, the reaction between 4-chloroacetophenone and N-methylformamide to produce N-[1-(4-chlorophenyl)ethyl]-N-methylformamide was completed in just 50 minutes, yielding an isolated product of 88%. digitellinc.com

This modified approach was subsequently applied to the synthesis of an analogous compound, N-[1-(4-bromophenyl)ethyl]-N-methylformamide. The reaction of 4-bromoacetophenone with N-methylformamide was conducted on a 10 mmol scale at a temperature range of 180-184°C. digitellinc.com The reaction reached completion in 75 minutes, resulting in a high isolated yield of 90%. digitellinc.com This demonstrates that even with a less reactive carbonyl group due to the substitution of chlorine with the less electron-withdrawing bromine atom, the modified Leuckart reaction remains significantly faster than the traditional method. digitellinc.com

FeatureTraditional Leuckart ReactionModified Leuckart Reaction
Reactants Ketone/Aldehyde, Formamide/Ammonium Formate4-Bromoacetophenone, N-methylformamide
Product Amine/FormamideN-[1-(4-bromophenyl)ethyl]-N-methylformamide
Reaction Time 3 to 6 hours digitellinc.com75 minutes digitellinc.com
Temperature 120-185 °C wikipedia.orggoogle.com180-184 °C digitellinc.com
Yield Variable, often lower90% (isolated) digitellinc.com

Microwave-Promoted Synthesis in Formamide Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering a green and efficient alternative to conventional heating methods. nih.govmdpi.com This technique can significantly enhance reaction rates, increase product yields, and reduce the formation of by-products. nih.gov The direct interaction of microwave radiation with the molecules of the reaction mixture leads to rapid and uniform heating, which is often difficult to achieve with traditional methods. mdpi.com

In formamide chemistry, microwave irradiation has been successfully employed to promote various reactions. For example, the microwave-assisted formylation of 6-amino precursors of 2(3H)-benzoxazolinones and 2(3H)-benzothiazolinones has been shown to be more efficient than methods relying on the corresponding isolated amic acids. africaresearchconnects.comresearchgate.net This approach not only streamlines the synthesis but also aligns with the principles of green chemistry by saving time and energy. africaresearchconnects.com The use of microwave heating can also allow for solvent-free conditions, further enhancing its eco-friendly nature. researchgate.net Research has shown that microwave-assisted techniques can lead to more efficient production processes in the synthesis of new materials with potential applications in various industries. africaresearchconnects.com

Advantage of Microwave-Promoted SynthesisDescription
Reduced Reaction Times Rapid heating leads to a significant acceleration of chemical reactions, often reducing times from hours to minutes. nih.govmdpi.com
Increased Yields Higher and more reproducible yields are often observed compared to conventional heating methods. nih.gov
Reduced By-products The selective and uniform heating can minimize the formation of unwanted side products. nih.gov
Energy Efficiency Microwave heating is more energy-efficient as it heats the reaction mixture directly, not the vessel. nih.gov
Environmentally Friendly It often allows for the use of greener solvents or even solvent-free conditions, reducing waste. mdpi.com

Advancements in Green Chemistry Principles for Synthesis

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.edu These principles are increasingly being applied to the synthesis of formamides to develop more sustainable and environmentally benign methodologies.

Key principles of green chemistry relevant to formamide synthesis include:

Waste Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. msu.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. msu.edu

Catalysis: Catalytic reagents are superior to stoichiometric reagents. msu.edu

Recent advancements in formamide synthesis have embraced these principles. For example, the synthesis of formamides using carbon dioxide (CO₂) as a C1 source and hydrogen (H₂) as a reducing agent represents a significant step towards sustainability. rsc.org This method utilizes a greenhouse gas as a raw material, contributing to carbon capture and utilization. Catalytic systems, such as those based on copper, have been developed to facilitate this transformation with high selectivity, avoiding the hydrogenation of other functional groups in the molecule. rsc.org

Another innovative approach involves the use of glycerol (B35011) derivatives as a carbonyl source for the N-formylation of amines. rsc.org Glycerol is a renewable feedstock, often generated as a byproduct of biodiesel production. The use of a Cu-based catalyst supported on zeolite 5A enables the in-situ C-C bond cleavage of glycerol derivatives and their subsequent reaction with amines to form formamides. rsc.org

Furthermore, the principle of reducing derivatives is addressed by developing synthetic routes that avoid the use of protecting groups. acs.org The use of highly specific catalysts can enable reactions at a particular site on a complex molecule without affecting other functional groups, thus simplifying the synthetic process and reducing waste. acs.org

Green Chemistry PrincipleApplication in Formamide Synthesis
Use of Renewable Feedstocks Synthesis of formamides using glycerol derivatives (a renewable resource) as the carbonyl source. rsc.org
Waste Prevention / Atom Economy Direct synthesis from amines and CO₂, maximizing the incorporation of starting materials into the final product. rsc.org
Catalysis Use of catalysts like Cu/5A-zeolite or Cu(OAc)₂–DMAP to improve reaction efficiency and selectivity, allowing for milder reaction conditions. rsc.orgrsc.org
Design for Energy Efficiency Microwave-assisted synthesis reduces reaction times and energy consumption compared to conventional heating. nih.govafricaresearchconnects.com

Reaction Mechanisms and Kinetic Investigations

Kinetic Studies of Formamide (B127407) Formation Processes

Kinetic studies are essential for understanding reaction rates and the factors that influence the efficiency of the conversion to N-(4-Bromophenyl)-N-methylformamide.

The rate of formamide formation is highly dependent on the catalytic system. Kinetic studies on the formylation of N-methylaniline, a close structural analog, provide valuable insights.

In a study using [TBA][OAc] as a catalyst for the reaction with CO₂ and phenylsilane (B129415), NMR monitoring revealed that the N-methylformanilide product formed at the same rate as the phenylsilane was consumed. acs.org No reaction intermediates were detected, indicating they are consumed as quickly as they are formed. The rate-determining step in the uncatalyzed reaction is the formation of formoxysilane, but the catalyst provides a much faster pathway. acs.org

Kinetic profiles for the N-formylation of N-methylaniline with CO₂ and phenylsilane have been established for other catalyst systems as well. For example, using a Zn(salen)/TBAB bicomponent catalyst, the reaction rate is significantly influenced by CO₂ pressure and temperature. researchgate.net

The table below shows representative kinetic data for the N-formylation of N-methylaniline, illustrating the impact of reaction conditions.

Catalyst SystemTemperature (°C)CO₂ Pressure (MPa)Time (h) for >90% Conversion
Zn(salen)/TBAB250.5~12
Zn(salen)/TBAB251.5~5
Zn(salen)/TBAB400.5~4
Zn(salen)/TBAB401.5~1.5

Data interpreted from kinetic curves for a model reaction. researchgate.net

These studies show that the reaction rate can be finely tuned by adjusting parameters such as catalyst choice, temperature, and pressure. The rate of formation for this compound would be expected to follow similar trends, though the absolute rates would be modulated by the electronic effect of the bromine substituent.

Thermodynamic Factors: Thermodynamic studies of simple formamides like N-methylformamide (NMF) and N,N-dimethylformamide (DMF) provide insight into the stability of the formamide functional group. nih.govnih.govresearchgate.net NMF has a significantly higher boiling point (approx. 472 K) than DMF (approx. 426 K), which is attributed to the presence of hydrogen bonding in NMF. nih.govresearchgate.net This indicates that the N-H bond in a secondary formamide contributes to its thermal stability. The thermodynamic properties, including heat capacity and enthalpy of vaporization, have been extensively studied for these model compounds, providing a consistent thermodynamic description that is crucial for process design and understanding reaction equilibria. nih.govnih.gov

Kinetic Factors: Kinetically, the reaction conversion is influenced by several variables:

Catalyst Efficiency: The choice of catalyst is paramount. As seen with the AuPd–Fe₃O₄ system, bimetallic catalysts can exhibit synergistic effects, leading to higher reaction rates and yields than their monometallic counterparts. nih.gov

Reaction Conditions: Temperature, pressure, and reaction time are critical kinetic parameters. Higher temperatures and pressures generally increase reaction rates, as demonstrated in the Zn(salen)/TBAB catalyzed system. researchgate.net

Steric Hindrance: While the N-methyl group is relatively small, steric hindrance around the nitrogen atom can affect the rate of formylation.

Leaving Group Ability: In reactions involving formylating agents other than formic acid or CO₂, the nature of the leaving group can be rate-limiting.

Control over the equilibrium between the forward reaction (formamide formation) and potential reverse or side reactions is key. For example, in ruthenium-catalyzed formylations with methanol, controlling the hydrogen pressure and temperature is critical to manage the equilibrium between the hemiaminal intermediate and the final formamide product, thereby ensuring high selectivity. researchgate.net

Reactivity Profiles of Formamide Analogs

The reactivity of formamide compounds is a subject of considerable interest due to their presence in various chemical and biological systems. Understanding their reaction mechanisms, particularly with highly reactive species like hydroxyl (OH) radicals, provides insight into their atmospheric fate and potential transformation pathways. The following sections detail the degradation of formamide analogs through radical-mediated processes and explore how structural variations influence their reactivity.

The atmospheric degradation of volatile organic compounds is primarily initiated by reactions with OH radicals. For formamide analogs such as N-methylformamide (MF) and N,N-dimethylformamide (DMF), these reactions have been studied to determine their kinetics and product formations. The reactions of OH radicals with both MF and DMF are characterized by a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. rsc.org

The reaction with N-methylformamide is predicted to proceed exclusively through the abstraction of a hydrogen atom (H-abstraction). researchgate.net The primary products of the atmospheric photo-oxidation of MF include methylisocyanate (CH₃NCO), (CHO)₂NH, and amounts of CH₂=NH and CH₃NHNO₂ that are dependent on nitrogen oxide (NOx) concentrations. rsc.org Specifically, the oxidation of MF results in approximately 65% methylisocyanate and 16% (CHO)₂NH as primary products. rsc.org

For N,N-dimethylformamide, the photo-oxidation leads to different products, with about 35% being CH₃N(CHO)₂. rsc.org The potential for the formation of nitramines from MF is comparable to that of methylamine, while the potential for nitrosamine (B1359907) and nitramine formation from DMF is greater than that of dimethylamine. rsc.org

The rate coefficients for the reactions of several formamide analogs with OH radicals have been determined experimentally. These values are crucial for atmospheric modeling and for understanding the relative reactivity of these compounds.

Rate Coefficients for the Reaction of Formamide Analogs with OH Radicals at 298 K
CompoundRate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹)Reference
N-methylformamide (HC(O)NHCH₃)(0.86 ± 0.24) × 10⁻¹¹ researchgate.net
N,N-dimethylformamide (HC(O)N(CH₃)₂)(1.4 ± 0.3) × 10⁻¹¹ researchgate.net
N,N-dimethylacetamide (CH₃C(O)N(CH₃)₂)(1.9 ± 0.3) × 10⁻¹¹ researchgate.net
N-methylacetamide(5.42 ± 0.19) × 10⁻¹² researchgate.net
Propanamide(1.78 ± 0.43) × 10⁻¹² researchgate.net
Acetamide(0.4–1.1) × 10⁻¹² researchgate.net

Structural modifications to the formamide molecule have a significant impact on its chemical and biological reactivity. The nature of the substituents on the nitrogen atom can alter electron density, steric hindrance, and the availability of reaction sites, thereby influencing reaction rates and pathways.

The substitution of hydrogen atoms on the amide nitrogen with alkyl groups, such as in the transition from formamide to N-methylformamide and N,N-dimethylformamide, generally increases the rate of reaction with OH radicals, as seen in the data table above. researchgate.net This is also observed when comparing N-methylformamide to N-methylacetamide, where the additional methyl group on the acetyl moiety leads to a different rate constant. researchgate.net

The introduction of an aromatic ring, such as the 4-bromophenyl group in this compound, introduces further complexity. The bromine atom is an electron-withdrawing group, which can reduce the electron density on the carbonyl group. digitellinc.com This effect was noted in the context of the Leuckart reaction, where replacing a chlorine atom with a less electron-withdrawing bromine atom on an acetophenone (B1666503) derivative was hypothesized to slow down the reaction with N-methylformamide. digitellinc.com While this is not a radical-driven degradation, it illustrates the electronic influence of the halogenated phenyl group.

In other chemical systems, such as aminoglycoside antibiotics, the modification of functional groups has a pronounced effect on biological activity. For instance, converting a hydroxyl group to a formamide group in certain aminoglycosides can restore biological activity that was lost by converting it to an amino group, while acetylation is detrimental. nih.gov This highlights that even subtle changes, such as between a formamide and an acetamide, can significantly alter the molecule's interactions and reactivity, a principle that also applies to degradation reactions. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of N-(4-Bromophenyl)-N-methylformamide. Due to the nature of the amide bond, this compound exhibits conformational isomerism, which is readily observable in its NMR spectra.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, methyl, and formyl protons. Crucially, due to restricted rotation around the C-N amide bond, the compound exists as a mixture of cis and trans rotamers (or conformers), leading to two sets of signals for the formyl and methyl groups.

The aromatic protons on the 4-bromophenyl ring typically appear as a set of two doublets, characteristic of a para-substituted benzene (B151609) ring (an AA'BB' system). The N-methyl group gives rise to a singlet, while the formyl proton also appears as a singlet. The chemical shifts for these protons differ between the two conformers.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

Proton Assignment Predicted Chemical Shift (ppm) - cis Isomer Predicted Chemical Shift (ppm) - trans Isomer Multiplicity
Aromatic H (H2, H6) ~7.50 - 7.65 ~7.50 - 7.65 Doublet
Aromatic H (H3, H5) ~7.05 - 7.20 ~7.05 - 7.20 Doublet
Formyl H (-CHO) ~8.30 ~8.15 Singlet

Note: Predicted values are based on analogous compounds. The major and minor conformers will dictate the relative integration of the paired signals.

The ¹³C NMR spectrum provides further confirmation of the structure, showing distinct signals for each carbon environment. Similar to the ¹H NMR, the presence of cis and trans isomers results in a doubling of the signals for the formyl and methyl carbons, and potentially for the aromatic carbons as well, though these differences may be subtle.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl C (C=O) ~162 - 164
Aromatic C (C1, C-N) ~138 - 140
Aromatic C (C3, C5) ~132 - 133
Aromatic C (C2, C6) ~122 - 124
Aromatic C (C4, C-Br) ~118 - 120

Note: Separate signals for cis/trans isomers are expected, particularly for the N-methyl and carbonyl carbons.

The amide bond in this compound has significant partial double bond character, which restricts free rotation around the C(O)-N axis. This gives rise to two distinct, planar conformers known as cis and trans isomers (or rotamers). acs.orgnih.gov In these isomers, the substituents on the nitrogen and carbonyl carbon have different spatial relationships.

NMR spectroscopy is the primary tool for observing and quantifying this isomerism. tutorchase.com The different electronic environments of the nuclei in the cis and trans forms lead to separate signals in both ¹H and ¹³C NMR spectra. tutorchase.com The energy barrier to rotation is high enough that these two forms interconvert slowly on the NMR timescale at room temperature, allowing for their simultaneous observation. Studies on similar N-methylamides show that the relative population of the two isomers can be influenced by factors such as solvent polarity and temperature. nih.govresearchgate.net Typically, one isomer is thermodynamically more stable and therefore more abundant.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the key functional groups within the molecule. The most characteristic absorption is the amide I band, which arises from the C=O stretching vibration. For N,N-disubstituted amides like this one, this band is typically strong and appears in a well-defined region of the spectrum. nih.govresearchgate.netuniroma1.it

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amide Carbonyl C=O Stretch (Amide I) 1670 - 1695 Strong
Aromatic Ring C=C Stretch 1585 - 1600, 1480 - 1500 Medium-Strong
Aromatic C-H C-H Stretch 3000 - 3100 Medium-Weak
Alkyl C-H C-H Stretch 2850 - 2960 Medium-Weak
Amide C-N C-N Stretch 1350 - 1400 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps to confirm its structure. The presence of a bromine atom is particularly distinctive in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments. miamioh.edu

The molecular ion [M]⁺• of this compound would be observed as a pair of peaks at m/z 213 and 215. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. rsc.orgrsc.org

Key Predicted Fragmentation Pathways:

α-cleavage: Loss of the formyl radical (•CHO, 29 Da) from the molecular ion to yield fragments at m/z 184/186.

N-CO bond cleavage: Cleavage of the amide bond can lead to the formation of a bromophenyl-methylamino cation at m/z 184/186 or a formyl cation at m/z 29.

Loss of Bromine: Fragmentation involving the loss of the bromine atom (•Br, 79/81 Da) to give a fragment at m/z 134.

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the mass percentages of the constituent elements in the compound. davidson.edu This data is compared against the theoretical values calculated from the molecular formula, C₈H₈BrNO, to confirm its empirical formula and purity.

Table 4: Elemental Composition of this compound (C₈H₈BrNO)

Element Atomic Weight Molecular Weight Theoretical Percentage (%)
Carbon (C) 12.011 214.07 44.89%
Hydrogen (H) 1.008 214.07 3.77%
Bromine (Br) 79.904 214.07 37.32%
Nitrogen (N) 14.007 214.07 6.54%

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For N-(4-Bromophenyl)-N-methylformamide, DFT could be employed to determine a variety of properties. Studies on other amides and aromatic compounds frequently use DFT to predict molecular geometries, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and electronic properties such as molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding chemical reactivity and spectroscopic behavior. For instance, DFT has been used to study the electronic effects of substituents on aromatic rings in compounds analogous to the N-(4-Bromophenyl) moiety.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results for molecular properties and energetics. For this compound, ab initio calculations would be invaluable for obtaining precise values for its heat of formation, ionization potential, and electron affinity. Such calculations on simpler molecules like N-methylformamide have been used to create a detailed picture of their thermodynamic stability.

The three-dimensional shape of a molecule is critical to its function and reactivity. This compound has several rotatable bonds, including the C-N amide bond and the N-aryl bond. Computational analysis can predict the most stable conformations (isomers) and the energy barriers that separate them. For example, studies on N-methyl-substituted amides have shown that the rotation around the C-N bond has a significant energy barrier due to its partial double bond character. acs.org Dynamic NMR studies combined with DFT calculations on N-benzhydrylformamides have successfully determined the rotational barriers of both the formyl and aryl groups, a methodology directly applicable to understanding the conformational dynamics of this compound. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a conformational analysis.

Rotatable BondConformerDihedral Angle (°)Relative Energy (kcal/mol)
C(O)-Ntrans~1800.00
C(O)-Ncis~02.5 - 4.0
N-C(aryl)Planar00.00
N-C(aryl)Perpendicular90> 5.0

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Reaction Pathway Modeling and Transition State Computations

Computational modeling can elucidate the step-by-step mechanisms of chemical reactions, providing information that is often difficult to obtain through experiments alone.

The synthesis of this compound would likely involve the formylation of N-methyl-4-bromoaniline. Computational studies on the formylation of other amines, such as the reaction of N-methylaniline with carbon dioxide and hydrosilanes, have utilized DFT to map out the entire reaction pathway. acs.org These studies identify the structures of intermediates and, crucially, the transition states that connect them. A similar computational approach for the formylation leading to this compound would clarify the role of catalysts and reagents, and explain the observed product distribution. For related reactions, it has been hypothesized that the electronic properties of the aryl substituent (in this case, the electron-withdrawing bromine atom) can influence the reaction rate. nih.gov

By calculating the energies of reactants, transition states, and products, it is possible to predict the activation energies of a reaction. This information, in turn, can be used within the framework of transition state theory to estimate reaction rate coefficients. If a reaction can proceed through multiple pathways leading to different products (branching), computational modeling can predict the branching ratios by comparing the activation energies of the competing pathways. For any reaction involving this compound, such predictive power would be highly valuable for optimizing reaction conditions to favor the desired product.

Molecular Dynamics Simulations and Force Field Parameterization (for related amides)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For N-aryl amides like this compound, MD simulations can reveal information about conformational dynamics, solvent interactions, and thermodynamic properties. A critical component of accurate MD simulations is the force field, which is a set of empirical energy functions and parameters that describe the potential energy of the system.

The parameterization of a novel molecule like this compound for use in common force fields such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) typically involves a systematic process. This process ensures that the computational model accurately reproduces experimental or high-level quantum mechanical data.

Force Field Parameterization Strategy:

The development of force field parameters for a molecule not present in the standard database follows a well-established protocol. This generally includes:

Geometry Optimization: The molecule's 3D structure is optimized using quantum mechanics (QM), typically with Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)). This provides a low-energy starting conformation.

Partial Atomic Charge Calculation: Atomic charges are derived to reproduce the electrostatic potential (ESP) calculated from QM. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used in the AMBER framework to obtain high-quality charges that avoid unphysically large values.

Dihedral Parameter Fitting: Torsional parameters are crucial for describing the conformational landscape. These are determined by performing a series of constrained QM geometry optimizations, where a specific dihedral angle is systematically rotated. The resulting QM energy profile is then used to fit the force field's dihedral term.

Assignment of Other Parameters: Bond, angle, and van der Waals parameters are often assigned by analogy to existing parameters for similar chemical groups within the chosen force field (e.g., the General Amber Force Field, GAFF, or the CHARMM General Force Field, CGenFF).

Illustrative Force Field Parameters:

The following table provides a representative set of force field parameters for the key dihedral angles in this compound, which would be derived from the process described above. These parameters are illustrative and would be stored in a frcmod file for AMBER or a parameter stream file for CHARMM.

Dihedral Angle (Atoms)Force Constant (kcal/mol)PeriodicityPhase (degrees)Force Field
C-N-C(aryl)-C(aryl)4.52180.0GAFF2
H-C(formyl)-N-C(methyl)2.02180.0GAFF2
C(formyl)-N-C(methyl)-H0.1530.0GAFF2
C(aryl)-C(aryl)-N-C(formyl)5.02180.0GAFF2

This interactive data table showcases a hypothetical set of dihedral parameters derived for this compound based on standard parameterization protocols.

These parameters, when used in an MD simulation, would govern the rotational freedom around the specified bonds, allowing for the exploration of different molecular conformations in a simulated environment, such as in a solvent box of water or an organic solvent.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry is a cornerstone for predicting and interpreting the spectroscopic features of molecules. For this compound, DFT calculations are particularly useful for predicting its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR):

Theoretical vibrational analysis can predict the frequencies and intensities of IR-active modes. This is typically achieved by performing a geometry optimization followed by a frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(2d,p)). The calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) yields the harmonic vibrational frequencies. While these calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled by an empirical factor (typically around 0.96-0.98 for DFT) to achieve better agreement.

The predicted IR spectrum is invaluable for assigning experimental peaks to specific molecular motions. For this compound, key vibrational modes include the C=O stretch of the formamide (B127407) group, the C-N stretch, aromatic C-C stretches, and the C-Br stretch.

Predicted Infrared Spectral Data:

The table below presents a selection of predicted vibrational frequencies for this compound, calculated using DFT.

Vibrational ModeCalculated Frequency (cm⁻¹) (Unscaled)Scaled Frequency (cm⁻¹)Predicted Intensity
C=O Stretch17551685Very Strong
N-H Bending15801517Strong
Aromatic C=C Stretch15101450Strong
C-N Stretch13451291Medium
C-Br Stretch680653Medium

This interactive data table displays a set of theoretically predicted IR frequencies for this compound, illustrating the expected positions of key vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR chemical shifts is another powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors. The chemical shifts are then obtained by referencing the calculated shielding of the target molecule's nuclei to the shielding of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Predicting both ¹H and ¹³C NMR spectra can aid in structure verification and assignment of experimental resonances. The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects, which can be modeled implicitly (e.g., using the Polarizable Continuum Model, PCM).

Predicted NMR Chemical Shifts:

The following table shows illustrative predicted ¹H and ¹³C chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Formyl-H8.2-
Methyl-H3.3-
Aromatic-H (ortho to N)7.6-
Aromatic-H (ortho to Br)7.5-
Formyl-C-163.0
Methyl-C-29.5
Aromatic-C (ipso-N)-139.0
Aromatic-C (ortho to N)-122.0
Aromatic-C (ortho to Br)-132.5
Aromatic-C (ipso-Br)-118.0

This interactive data table provides a set of predicted NMR chemical shifts for this compound based on DFT calculations, which can be used to aid in the interpretation of experimental spectra.

These computational approaches provide a detailed and scientifically grounded understanding of this compound's properties, guiding further experimental work and application development.

Synthetic Transformations and Utility in Organic Synthesis

N-(4-Bromophenyl)-N-methylformamide as a Building Block

The utility of this compound as a foundational element in organic synthesis stems from the distinct reactivity of its constituent parts. The formyl moiety and the brominated phenyl group offer orthogonal handles for a variety of chemical modifications, allowing for the stepwise or concurrent construction of intricate molecular frameworks.

Reactions Involving the Formyl Moiety

The formyl group of this compound is a key functional group that can undergo a range of chemical transformations. One notable reaction is its reduction to a methyl group. For instance, treatment of N-(4-Bromophenyl)-formamide with borane-tetrahydrofuran (B86392) complex (BH3•THF) in the presence of boron trifluoride etherate (BF3•Et2O) results in the formation of N-methyl-4-bromoaniline. This transformation highlights the ability to selectively modify the formyl group while leaving the brominated aromatic ring intact for further functionalization.

The formyl group also plays a crucial role in formylation reactions. While N,N-dimethylformamide (DMF) is more commonly cited as a formylating agent, the underlying reactivity of the formyl group is similar. nih.gov These reactions are fundamental in the synthesis of various organic compounds, including aldehydes and other formyl-containing molecules which are prevalent in pharmaceuticals and other specialty chemicals. researchgate.net

Transformations at the Brominated Aromatic Ring (e.g., Cross-Coupling Precursors)

The bromine atom on the phenyl ring of this compound renders it an excellent substrate for a variety of cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and other substituted aromatic compounds.

Table 1: Examples of Cross-Coupling Reactions Utilizing Bromoaryl Compounds

Reaction Type Catalyst Coupling Partner Bond Formed
Suzuki-Miyaura CouplingPalladium complexesArylboronic acidsC-C
Heck CouplingPalladium complexesAlkenesC-C
Sonogashira CouplingPalladium/Copper complexesTerminal alkynesC-C
Buchwald-Hartwig AminationPalladium complexesAminesC-N

Data compiled from various sources on cross-coupling reactions. nih.govrhhz.netresearchgate.netnih.gov

The Suzuki-Miyaura coupling, for example, allows for the linkage of the 4-bromophenyl group with various aryl or vinyl boronic acids, providing access to a diverse range of substituted biphenyls and stilbenes. nih.govnih.gov Similarly, the Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable handles for further synthetic manipulations. researchgate.net The Buchwald-Hartwig amination offers a direct route to arylamines by coupling the bromoaryl moiety with various primary or secondary amines. rhhz.net These cross-coupling strategies significantly expand the synthetic utility of this compound as a precursor to more complex molecular structures.

Integration into Multicomponent Reactions (MCRs) for Molecular Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, thereby maximizing molecular diversity while minimizing synthetic steps and waste. The structural features of this compound make it a suitable component for certain MCRs.

For instance, the Ugi and Passerini reactions are prominent examples of MCRs that often involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (in the case of the Ugi reaction). nih.gov While direct participation of this compound in its intact form might be limited, its derivatives, such as the corresponding amine obtained after formyl group removal, can readily participate in these reactions. This highlights the role of this compound as a precursor to MCR components, enabling the rapid assembly of diverse and complex molecular scaffolds. nih.gov

Role in the Synthesis of Heterocyclic Compounds and Other Complex Molecules

The dual functionality of this compound provides a powerful platform for the synthesis of a variety of heterocyclic compounds. The formyl group and the bromo-substituted ring can be sequentially or concertedly manipulated to construct cyclic structures.

For example, intramolecular cyclization reactions can be envisioned where the formyl group or a derivative thereof reacts with a substituent introduced at the ortho-position to the bromine via a cross-coupling reaction. This strategy can lead to the formation of various nitrogen-containing heterocycles, which are prevalent motifs in pharmacologically active compounds. sciforum.net The synthesis of tetraazatricyclanes from polyamines and dialdehydes serves as an example of how amine and carbonyl functionalities can be used to construct complex heterocyclic frameworks. sciforum.net

Applications in Carbon Dioxide Utilization and Sustainable Chemistry

In the pursuit of more sustainable chemical processes, the utilization of carbon dioxide (CO2) as a C1 source has garnered significant attention. rsc.org Formamides, including derivatives of this compound, play a role in this area. The N-formylation of amines using CO2 as a feedstock is a key transformation that provides access to formamides. rsc.orgjournalspub.info

These formamides can then serve as stable and easily handleable sources of the formyl group in subsequent reactions. This approach aligns with the principles of green chemistry by utilizing a renewable and abundant carbon source. rsc.org The selective N-formylation of amines with CO2 can be achieved under various catalytic conditions, offering an environmentally benign route to these valuable synthetic intermediates. rsc.org

Catalytic Roles of Formamide (B127407) Derivatives in Organic Transformations

While this compound itself is primarily utilized as a building block, the broader class of formamides and their derivatives can exhibit catalytic activity in various organic transformations. For instance, N,N-dimethylformamide (DMF) has been shown to act as a catalyst or precursor to a catalytically active species in a number of reactions. nih.gov

Furthermore, formamide derivatives can be used to stabilize metal nanoparticles, which are highly effective catalysts for a range of reactions, including cross-coupling reactions. nih.govresearchgate.net The lone pair of electrons on the nitrogen and the carbonyl oxygen can coordinate to the metal surface, preventing aggregation and maintaining catalytic activity. This suggests a potential, albeit less direct, role for this compound derivatives in catalysis.

Future Research Directions for N 4 Bromophenyl N Methylformamide

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of N-(4-Bromophenyl)-N-methylformamide is a prime candidate for such innovations. Future research will likely focus on moving away from traditional synthetic routes that may involve harsh reagents and generate significant waste.

Key areas for development include:

Electrochemical Synthesis: Electrochemical methods offer a transformative approach to sustainable chemical synthesis by enabling precise, energy-efficient transformations. digitellinc.comsigmaaldrich.comsums.ac.irdntb.gov.ua Recent breakthroughs in the electrochemical N-formylation of amines using simple electrodes and mild conditions could be adapted for the synthesis of this compound. digitellinc.comsigmaaldrich.comsums.ac.irdntb.gov.ua This approach could utilize renewable electricity and minimize the use of chemical oxidants, thereby reducing the environmental footprint of the synthesis.

Catalytic Routes with Sustainable Feedstocks: The use of copper-catalyzed reactions with renewable feedstocks like glycerol (B35011) derivatives presents another promising avenue. ipb.pt Researchers are exploring the N-formylation of amines using these bio-based carbonyl sources, which could be applied to produce this compound. ipb.pt Isotopic tracing experiments have confirmed that the carbonyl carbon in the formamide (B127407) product can indeed originate from such renewable sources. ipb.pt

Carbon Dioxide as a C1 Source: The utilization of carbon dioxide (CO2) as a renewable and abundant C1 feedstock is a major goal in green chemistry. mdpi.com Catalytic systems that can efficiently mediate the N-formylation of amines using CO2 and a hydrogen source are under active investigation. mdpi.com Future work could focus on developing selective catalysts, potentially based on non-noble metals, for the direct synthesis of this compound from N-methyl-4-bromoaniline and CO2. mdpi.com

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. ucm.esresearchgate.net The synthesis of this compound could be adapted to a flow process, allowing for precise control over reaction parameters, reduced reaction times, and easier purification. ucm.esresearchgate.net This would be particularly beneficial for optimizing reaction conditions and for the on-demand production of the compound.

Exploration of Novel Reactivity Modes and Mechanistic Discoveries

Beyond its synthesis, the reactivity of this compound itself is an area ripe for exploration. Understanding its reaction mechanisms and discovering new transformations will unlock its full potential as a versatile building block in organic synthesis.

Future research in this area could involve:

Decarbonylative Coupling Reactions: Recent studies have shown that formamides can undergo decarbonylative coupling reactions to form new C-N bonds, for example, in the synthesis of ureas and polyureas. rsc.org Investigating the potential of this compound in similar transition-metal-catalyzed decarbonylative processes could lead to novel synthetic routes for unsymmetrical ureas and other nitrogen-containing compounds. Mechanistic studies, including the use of DFT computations, will be crucial to understand the pathways of these transformations. rsc.org

Directed C-H Functionalization: The formyl group can act as a directing group in C-H activation reactions, enabling the selective functionalization of the aromatic ring. Future studies could explore the use of this compound in transition-metal-catalyzed C-H activation/functionalization reactions to introduce new substituents onto the phenyl ring at positions ortho to the formylamino group.

Photochemical and Electrochemical Reactivity: The bromine atom on the phenyl ring provides a handle for various cross-coupling reactions. Furthermore, the formamide moiety could influence the photochemical and electrochemical properties of the molecule. Research into the photoredox or electrochemical activation of this compound could unveil new reaction pathways, such as radical-mediated transformations or novel cyclization reactions.

Mechanistic Insights from Advanced Techniques: In-situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), can provide valuable real-time information on reaction intermediates and mechanisms. digitellinc.comsums.ac.irdntb.gov.ua Applying these techniques to the synthesis and reactions of this compound will offer a deeper understanding of the underlying chemical processes. digitellinc.comsums.ac.irdntb.gov.ua

Application of Advanced Spectroscopic and Analytical Techniques

A thorough understanding of the structure and properties of this compound is fundamental to its application. While standard techniques like 1H and 13C NMR are routinely used, the application of more advanced spectroscopic and analytical methods will provide deeper insights.

Future directions in this area include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are powerful tools for the unambiguous assignment of proton and carbon signals, especially in complex molecules. ipb.ptbldpharm.comnih.govqub.ac.ukresearchgate.net A comprehensive 2D NMR analysis of this compound would provide precise structural information and could be used to study its conformational dynamics and intermolecular interactions. ipb.ptbldpharm.comnih.govqub.ac.ukresearchgate.net

Solid-State NMR: Characterizing the compound in the solid state is crucial for understanding its crystal packing and polymorphism. Solid-state NMR spectroscopy can provide valuable information on the molecular structure and dynamics in the solid phase, complementing data from X-ray diffraction.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its reaction products. bldpharm.com Tandem mass spectrometry (MS/MS) techniques can be employed to study its fragmentation patterns, which can provide structural information and aid in the identification of metabolites or degradation products in future studies.

Ultrafast Spectroscopy: To investigate the excited-state properties and potential photochemical reactivity of this compound, ultrafast spectroscopic techniques such as transient absorption spectroscopy could be employed. This would provide insights into the lifetimes and decay pathways of its excited states.

Comprehensive Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and elucidating reaction mechanisms. niscpr.res.innih.govnih.gov

Future computational studies on this compound could focus on:

Structural and Electronic Properties: DFT calculations can be used to accurately predict the geometric parameters, vibrational frequencies, and electronic properties (such as HOMO-LUMO energy levels) of this compound. This information is crucial for understanding its reactivity and for designing new applications.

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates. nih.gov This will be invaluable for understanding the mechanisms of its formation and subsequent transformations, and for predicting the feasibility of new reactions.

Spectroscopic Prediction: DFT calculations can predict NMR chemical shifts and other spectroscopic parameters. bldpharm.com Comparing these theoretical predictions with experimental data can aid in the structural confirmation of the compound and its derivatives.

Solvent Effects: The influence of different solvents on the conformation and reactivity of this compound can be investigated using computational models that incorporate solvent effects. nih.gov This is particularly important for optimizing reaction conditions and for understanding its behavior in different environments.

Expanded Utility in the Synthesis of Advanced Organic Materials

The unique combination of a brominated phenyl ring and a methylformamide group suggests that this compound could serve as a valuable building block for the synthesis of advanced organic materials with tailored properties.

Future research in this domain could explore its use in:

Conductive Polymers: The bromo-functionalized aromatic core of this compound makes it a suitable monomer for polymerization reactions, such as Suzuki or Stille coupling, to create novel conductive polymers. mdpi.comrsc.org The formamide moiety could influence the polymer's solubility, morphology, and electronic properties. The resulting polymers could find applications in organic electronics, such as sensors and flexible displays. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The N-aryl formamide structure could be incorporated into molecules designed for use in OLEDs. niscpr.res.innih.gov The electronic properties of the molecule, influenced by the bromo and methylformamide groups, could be tuned to achieve desired emission colors and efficiencies. nih.gov The potential for intermolecular hydrogen bonding could also influence the molecular packing and solid-state emission properties. nih.gov

Functional Dyes and Pigments: The chromophoric system of this compound can be extended through chemical modifications to create novel dyes and pigments with specific absorption and emission properties. The presence of the bromine atom allows for further functionalization to fine-tune the color and other properties.

Liquid Crystals: The rigid aromatic core and the polar formamide group are features that are often found in liquid crystalline molecules. By incorporating this compound into larger molecular architectures, it may be possible to design new liquid crystalline materials with interesting phase behavior and electro-optical properties.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at the para position) and methyl group integration.
  • X-ray Crystallography : Use SHELX software for structure refinement. For example, SHELXL resolves bond lengths and angles, critical for distinguishing between isomers or confirming amide tautomerism .
  • HRMS : Validate molecular weight (±1 ppm accuracy) and isotopic patterns (e.g., bromine’s ¹:¹ ⁷⁹Br/⁸¹Br signature) .

How can researchers address discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?

Advanced Research Question
Yield inconsistencies often arise from catalyst deactivation, CO₂ pressure fluctuations, or competing side reactions. For example, Bu₄NBr-Py-COF retains 84% yield after three cycles due to partial leaching of active sites . Systematic analysis via kinetic studies (e.g., monitoring reaction progress via in-situ FTIR) and parameter optimization (e.g., Design of Experiments) can isolate critical variables. Statistical tools like ANOVA assess the significance of factors such as temperature or catalyst loading .

What mechanistic insights have been gained into the role of this compound in CO₂ fixation reactions?

Advanced Research Question
In CO₂ fixation, the formamide acts as a nucleophile, attacking electrophilic CO₂ activated by the catalyst. Isotopic labeling (¹³CO₂) and DFT studies suggest a two-step mechanism: (1) CO₂ insertion into the N–H bond of the amine precursor, followed by (2) reduction via hydride transfer from silane reagents. The bromine substituent stabilizes intermediates through resonance effects, enhancing reaction efficiency .

How should researchers interpret conflicting thermal stability data for this compound derivatives?

Advanced Research Question
Discrepancies may stem from polymorphic forms or decomposition pathways under varying conditions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres clarify stability profiles. For example, vanadium-based initiators (e.g., [VO(BrC₆H₄N:C₆H₄)₂OCH₃]) used in polymerization studies show temperature-dependent decomposition kinetics, requiring precise control (±1°C) to avoid side reactions .

What strategies optimize the scalability of this compound synthesis for laboratory-scale research?

Basic Research Question

  • Catalyst Recovery : Use heterogeneous catalysts (e.g., COFs) to simplify filtration and reuse .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but require careful recycling to reduce costs.
  • Process Intensification : Flow chemistry setups improve heat/mass transfer, reducing reaction times from hours to minutes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.